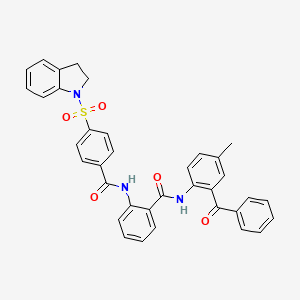

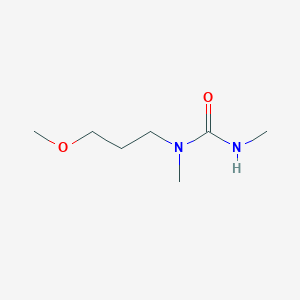

N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamido)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

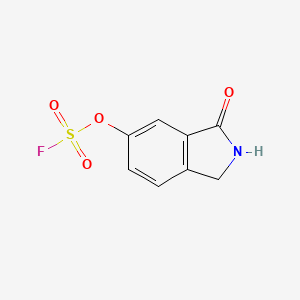

N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamido)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMS-345541 and has been shown to exhibit potent inhibitory activity against the IκB kinase (IKK) complex, which plays a critical role in the regulation of the nuclear factor-κB (NF-κB) signaling pathway.

科学的研究の応用

Anticancer Activity

Design and Synthesis for Cancer Treatment : A study by Ravinaik et al. (2021) explored the design and synthesis of related compounds, finding them effective against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds demonstrated moderate to excellent anticancer activity compared to the reference drug etoposide (Ravinaik et al., 2021).

Novel Anticancer Analogs Development : Alafeefy et al. (2015) developed novel analogs that showed remarkable antitumor activity against various cancer cell lines. They highlighted compounds with significant potency and lower IC50 values, suggesting their potential as effective anticancer agents (Alafeefy et al., 2015).

Antimicrobial Properties

Synthesis and Antimicrobial Effects : The study by Limban et al. (2011) focused on the synthesis of acylthiourea derivatives, which showed promising activity against various bacterial and fungal strains. This study highlights the compound's potential in developing new antimicrobial agents (Limban et al., 2011).

Antibacterial and Antifungal Activity : Kumar et al. (2012) synthesized and evaluated N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides for their antibacterial and antifungal activities. They found specific compounds to be potent against various strains, highlighting the importance of structural modification for enhanced antimicrobial activity (Kumar et al., 2012).

Neuroprotective and Anti-inflammatory Properties

Alzheimer's Disease and Neuroprotection : Lee et al. (2018) reported the development of 5-aroylindolyl-substituted hydroxamic acids, showing promising results in Alzheimer's disease models. They found that these compounds can decrease tau protein phosphorylation and aggregation, suggesting potential neuroprotective activity (Lee et al., 2018).

Anti-inflammatory Effects and PGE2 Inhibition : Limban et al. (2013) synthesized N-phenylcarbamothioylbenzamides, which exhibited significant anti-inflammatory activity and low ulcer incidence. These compounds also inhibited prostaglandin E2 synthesis, indicating their potential as anti-inflammatory agents (Limban et al., 2013).

Chemical Synthesis and Characterization

Chemoselective Synthesis : Singh et al. (2017) described the N-benzoylation of aminophenols using benzoylisothiocyanates, highlighting the compound's role in chemoselective synthesis processes (Singh et al., 2017).

Structural and Conformational Studies : Research by Gowda et al. (2008, 2009) provided insights into the structural and conformational aspects of related benzamides, which is crucial for understanding their biological activity and properties (Gowda et al., 2008); (Gowda et al., 2009).

特性

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H29N3O5S/c1-24-15-20-32(30(23-24)34(40)26-10-3-2-4-11-26)38-36(42)29-12-6-7-13-31(29)37-35(41)27-16-18-28(19-17-27)45(43,44)39-22-21-25-9-5-8-14-33(25)39/h2-20,23H,21-22H2,1H3,(H,37,41)(H,38,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMJVJQUALTIQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C(=O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H29N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2368807.png)

![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2368809.png)

![6-[(2,4-Dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2368816.png)

![N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2368819.png)

![2-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2368822.png)

![N-(tert-butyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2368825.png)